Cas no 4381-25-3 (imino(methyl)phenyl-λ?-sulfanone)

imino(methyl)phenyl-λ?-sulfanone 化学的及び物理的性質
名前と識別子
-
- Sulfoximine,S-methyl-S-phenyl-
- (methylsulfonimidoyl)benzene
- Methylphenyl sulfoximine
- NSC 152380
- NSC 152588
- rac-S-Methyl-S-phenylsulfoximine
- S-Methyl-S-phenylsulfoxime
- S-Methyl-S-phenylsulfoximide
- S-Methyl-S-phenylsulfoximine
- imino(methyl)phenyl-λ?-sulfanone
- Methyl phenyl (S)-sulfoximine
- (Methylsulfonimidoyl)benzene #
- imino-methyl-oxo-phenyl-lambda6-sulfane
- AKOS026669177
- 4381-25-3
- CHEMBL4072716
- 5-[[Bis(methylamino)methylene]amino]-2-oxo-pentanoic Acid
- 145026-08-0
- UNII-54VZ4ZRE3E
- 54VZ4ZRE3E
- (methylsulfonimidoyl)-benzene
- 60933-65-5
- (S(S))-S-Methyl-S-phenylsulfoximine
- (R)-Imino(methyl)phenyl-lambda6-sulfanone
- Sulfoximine, S-methyl-S-phenyl-, (S(R))-
- UNII-UFZ9JB8VCQ
- FT-0605076
- imino(methyl)phenyl-
- (S)-(+)-S-Methyl-S-phenylsulfoximine 99% ee
- MFCD00051933
- S-(+)-S-Methyl-S-phenylsulfoxime
- (R)-(-)-S-Methyl-S-phenylsulfoximine 99% ee
- UNII-C89AQZ88V3
- (R)-IMINO(METHYL)PHENYL-.LAMBDA.6-SULFANONE
- UFZ9JB8VCQ
- E?-sulfanone
- Phenyl methyl sulfoximine
- Sulfoximine, S-methyl-S-phenyl-
- Sulfoximine, S-methyl-S-phenyl-, (S)-(+)-
- Imino(methyl)phenyl-lambda6-sulfanone
- SCHEMBL486787
- CS-0047091
- (S)-(+)-Methyl Phenyl Sulfoximine
- EN300-209488
- (S-methylsulfonimidoyl)benzene
- (S)-S-Methyl-S-phenylsulfoximine
- Methyl phenyl (R)-sulfoximine
- (R)-s-methyl-s-phenylsulfoximine
- Imino(methyl)(thiophen-2-yl)-l6-sulfanone
- TQP0763
- FT-0605278
- W16234
- (S(R))-S-Methyl-S-phenylsulfoximine
- J-019368
- Sulfoximine, S-methyl-S-phenyl-, (S(S))-
- methyl phenyl sulfoximine
- C89AQZ88V3
- Sulfoximine, S-methyl-S-phenyl-, (S)-
- Imino(methyl)(phenyl)-l6-sulfanone
- NSC152588
- Sulfoximine, S-methyl-S-phenyl-, (R)-
- NSC-152588
- IMINO(METHYL)PHENYL-??-SULFANONE
- 5-[[Bis(methylamino)methylene]amino]-2-oxo-valeric Acid;
-
- MDL: MFCD00151461
- インチ: InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3
- InChIKey: YFYIDTVGWCYSEO-UHFFFAOYSA-N
- SMILES: CS(C1C=CC=CC=1)(=N)=O
計算された属性
- 精确分子量: 155.04057
- 同位素质量: 155.04
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- Color/Form: No date available
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No date available
- Boiling Point: 237.8±23.0 °C at 760 mmHg
- フラッシュポイント: 97.6±22.6 °C
- PSA: 40.92
- LogP: 2.68750
- じょうきあつ: 0.1±0.5 mmHg at 25°C
imino(methyl)phenyl-λ?-sulfanone Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
imino(methyl)phenyl-λ?-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209488-10.0g |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95% | 10g |
$1109.0 | 2023-05-31 | |
Enamine | EN300-209488-0.05g |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95% | 0.05g |
$33.0 | 2023-09-16 | |
Enamine | EN300-209488-0.5g |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95% | 0.5g |
$108.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0073-1G |
imino(methyl)phenyl-λ?-sulfanone |
4381-25-3 | 95% | 1g |
¥ 1,056.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0073-10G |
imino(methyl)phenyl-λ?-sulfanone |
4381-25-3 | 95% | 10g |
¥ 5,992.00 | 2023-04-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S941958-5g |
(S-Methylsulfonimidoyl)benzene |
4381-25-3 | 95% | 5g |
¥2,835.00 | 2022-08-31 | |
Enamine | EN300-209488-0.25g |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95% | 0.25g |
$68.0 | 2023-09-16 | |
Enamine | EN300-209488-1.0g |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95% | 1g |
$139.0 | 2023-05-31 | |
Enamine | EN300-209488-500mg |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95.0% | 500mg |
$120.0 | 2022-10-09 | |
Enamine | \nEN300-209488-500mg |
imino(methyl)phenyl-lambda6-sulfanone |
4381-25-3 | 95.0% | 500mg |
$120.0 | 2022-10-09 |
imino(methyl)phenyl-λ?-sulfanone 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
imino(methyl)phenyl-λ?-sulfanoneに関する追加情報
Introduction to Sulfoximine, S-methyl-S-phenyl- (CAS No. 4381-25-3)
Sulfoximine, S-methyl-S-phenyl- (CAS No. 4381-25-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique sulfoximine functional group and the presence of S-methyl-S-phenyl substituents, exhibits a range of intriguing chemical properties that make it a valuable candidate for various applications.
The CAS No. 4381-25-3 identifier is a critical reference point for researchers and chemists, ensuring precise identification and differentiation from other compounds with similar structures. The sulfoximine moiety is particularly noteworthy, as it imparts distinct reactivity and stability to the molecule. This feature has been leveraged in the synthesis of novel pharmaceutical agents, where the sulfoximine group often serves as a key pharmacophore.
In recent years, there has been a growing interest in sulfoximine derivatives due to their potential biological activities. The S-methyl-S-phenyl substituents contribute to the compound's solubility and metabolic stability, making it an attractive scaffold for drug design. Studies have demonstrated that sulfoximines can act as potent inhibitors of various enzymatic pathways, which has opened up new avenues for therapeutic intervention.
One of the most compelling aspects of Sulfoximine, S-methyl-S-phenyl- is its role in the development of targeted therapies. Researchers have explored its efficacy in inhibiting specific enzymes implicated in diseases such as cancer and inflammation. The compound's ability to modulate enzyme activity without significant off-target effects makes it a promising candidate for further clinical investigation.
Recent advancements in synthetic chemistry have enabled the efficient preparation of Sulfoximine, S-methyl-S-phenyl-, allowing for large-scale production and more extensive research. These improvements have been instrumental in elucidating its mechanism of action and optimizing its pharmacological properties. The compound's structural versatility also allows for modifications that can enhance its bioavailability and therapeutic efficacy.
The sulfoximine functional group is known for its ability to form stable complexes with metal ions, which has implications for applications in catalysis and material science. This property has not been extensively explored in pharmaceutical contexts but holds potential for future research. Additionally, the S-methyl-S-phenyl moiety can be further functionalized to create derivatives with tailored properties, expanding the compound's utility across multiple domains.
In conclusion, Sulfoximine, S-methyl-S-phenyl- (CAS No. 4381-25-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapies. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.
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